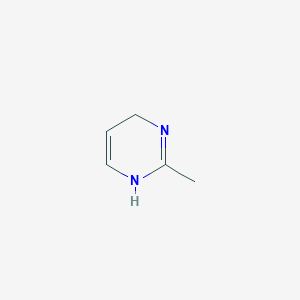
2-Methyl-1,4-dihydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-dihydropyrimidine is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a six-membered ring containing two nitrogen atoms and one methyl group attached to the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1,4-dihydropyrimidine can be synthesized through various methods, with one of the most common being the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by different acids, such as hydrochloric acid or sulfuric acid, and can be carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. One such method is the use of solid acid catalysts, such as Montmorillonite-KSF, which allows for a one-pot synthesis under solvent-free conditions . This method is not only cost-effective but also environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives.
Reduction: It can be reduced to form tetrahydropyrimidine derivatives.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and tetrahydropyrimidine derivatives, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-dihydropyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as a calcium channel blocker by binding to and inhibiting voltage-gated L-type calcium channels on smooth muscle cells of arterial blood vessels . This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,4-dihydropyrimidine can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Both compounds share a similar core structure, but 1,4-dihydropyridine is more commonly used as a calcium channel blocker in the treatment of hypertension.
2-Chloro-1,4-dihydropyridine: This compound has a chlorine atom instead of a methyl group, which can lead to different pharmacological properties.
3,4-Dihydropyrimidin-2(1H)-ones:
Eigenschaften
CAS-Nummer |
101854-80-2 |
|---|---|
Molekularformel |
C5H8N2 |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
2-methyl-1,4-dihydropyrimidine |
InChI |
InChI=1S/C5H8N2/c1-5-6-3-2-4-7-5/h2-3H,4H2,1H3,(H,6,7) |
InChI-Schlüssel |
CHFUDSPWQCCPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


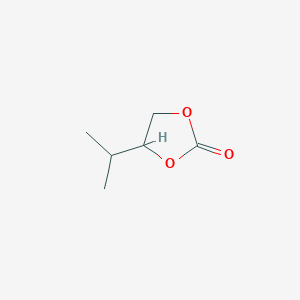
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)



![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
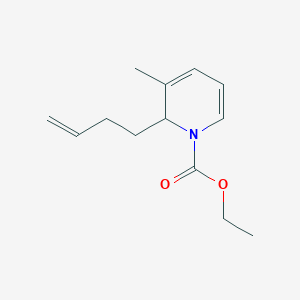


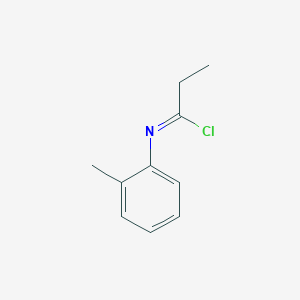


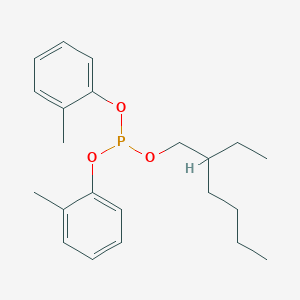
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
